1-(3-Bromophenyl)-3-propoxypropan-2-amine
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound demonstrates a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a benzene ring substituted with a bromine atom at the meta position, which significantly influences the electronic distribution across the aromatic system. The bromine substituent, being an electron-withdrawing group, creates an electron-deficient aromatic ring that can participate in various electrophilic aromatic substitution reactions with nucleophilic sites on biological targets.
The propoxypropylamine chain attached to the aromatic system consists of a three-carbon backbone with strategic placement of functional groups. The primary amine group (-NH₂) located at the second carbon position provides basic character to the molecule and serves as a potential site for hydrogen bonding interactions. The propoxy group (-OCH₂CH₂CH₃) extends from the terminal carbon, introducing ether functionality that enhances the molecule's lipophilicity and may influence its membrane permeability characteristics.
The structural representation using Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: CCCOCC(Cc1cccc(c1)Br)N. This notation clearly illustrates the linear arrangement of the propoxy chain connected to the central amine-bearing carbon, which in turn links to the meta-brominated benzyl group. The spatial arrangement of these functional groups creates distinct regions of electron density and polarity that influence the compound's overall chemical behavior.
Table 1: Fundamental Molecular Properties of this compound
The functional group distribution creates three distinct structural domains within the molecule. The aromatic domain contains the meta-brominated phenyl ring, which serves as an electron-poor aromatic system capable of participating in π-π stacking interactions and electrophilic substitution reactions. The aliphatic amine domain encompasses the secondary carbon bearing the amino group, providing a basic center for protonation and nucleophilic reactions. The ether domain includes the propoxy chain, contributing to the molecule's hydrophobic character and potentially influencing its bioavailability and tissue distribution properties.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework through proton and carbon-13 analysis, revealing the electronic environment of individual atoms within the structure.
Proton Nuclear Magnetic Resonance analysis would reveal characteristic signals corresponding to the aromatic protons of the meta-brominated benzene ring, typically appearing in the aromatic region between 7.0 and 8.0 parts per million. The meta-substitution pattern would generate a complex multiplet pattern reflecting the unique coupling relationships between the ortho, meta, and para protons relative to the bromine substituent. The benzylic methylene protons connecting the aromatic ring to the aliphatic chain would appear as a singlet around 2.5-3.0 parts per million, while the amine-bearing carbon proton would show characteristic splitting patterns based on its coupling with adjacent methylene groups.
The propoxy chain protons would exhibit distinct chemical shifts corresponding to their electronic environments. The methylene protons adjacent to the ether oxygen would appear downfield around 3.5-4.0 parts per million due to the deshielding effect of the electronegative oxygen atom. The internal methylene groups would show typical aliphatic signals around 1.5-2.5 parts per million, while the terminal methyl group would appear as a characteristic triplet around 1.0-1.5 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, revealing the electronic environment of carbon atoms throughout the molecule. The aromatic carbons would appear in the range of 120-140 parts per million, with the brominated carbon showing a characteristic downfield shift. The aliphatic carbons would exhibit signals between 10-80 parts per million, with the ether carbon showing appropriate deshielding effects.
Table 2: Expected Spectroscopic Characteristics for Structural Confirmation
| Technique | Expected Features | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic signals (7.0-8.0 ppm), Benzylic CH₂ (2.5-3.0 ppm) | Aromatic substitution pattern |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (120-140 ppm), Aliphatic carbons (10-80 ppm) | Carbon framework confirmation |
| Infrared Spectroscopy | N-H stretch (3200-3500 cm⁻¹), C-O stretch (1000-1300 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 272.18, Fragmentation patterns | Molecular weight confirmation |
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine group would show distinctive N-H stretching vibrations in the range of 3200-3500 cm⁻¹, appearing as multiple bands due to symmetric and asymmetric stretching modes. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would occur in the 2800-3000 cm⁻¹ region. The ether C-O stretching vibration would manifest as a strong absorption band in the 1000-1300 cm⁻¹ range, providing confirmation of the propoxy functionality.
Mass spectrometry analysis would provide definitive molecular weight confirmation through the observation of the molecular ion peak at mass-to-charge ratio 272.18, corresponding to the calculated molecular weight. The presence of bromine would create a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes. Fragmentation patterns would reveal structural information through the loss of characteristic groups such as the propoxy chain or the brominated benzyl fragment.
Crystallographic and Computational Modeling Approaches
Crystallographic analysis and computational modeling provide comprehensive three-dimensional structural information for this compound, revealing molecular geometry, conformational preferences, and intermolecular interactions. X-ray crystallography, when suitable crystals are available, would determine precise bond lengths, bond angles, and torsional angles throughout the molecular framework.
The crystal structure would reveal the preferred conformation of the propoxypropylamine chain relative to the aromatic ring system. The flexibility of the aliphatic chain allows for multiple conformational states, with the most stable arrangement determined by intramolecular interactions and crystal packing forces. The meta-brominated phenyl ring would maintain planarity, while the attached aliphatic chain could adopt extended or folded conformations depending on the crystal environment.
Computational modeling using density functional theory calculations would provide insights into electronic structure, molecular orbitals, and thermodynamic properties. These calculations would reveal the electron density distribution across the molecule, highlighting regions of high and low electron density that influence chemical reactivity. The bromine substituent would significantly affect the electron distribution on the aromatic ring, creating an electron-deficient system that could participate in various chemical transformations.
Molecular dynamics simulations would explore conformational flexibility and preferred geometries in solution phase, providing information about the dynamic behavior of the propoxypropylamine chain. These simulations would reveal barriers to rotation around key bonds and identify stable conformational states that might be populated under physiological conditions. The ether oxygen and amine nitrogen atoms could participate in intramolecular hydrogen bonding interactions that stabilize specific conformations.
Table 3: Computational and Crystallographic Parameters for Structural Analysis
| Analysis Type | Measured Parameters | Structural Insights |
|---|---|---|
| X-ray Crystallography | Bond lengths, bond angles, crystal packing | Solid-state molecular geometry |
| Density Functional Theory | Electronic structure, orbital energies | Electronic properties and reactivity |
| Molecular Dynamics | Conformational sampling, energy barriers | Dynamic behavior in solution |
| Collision Cross Section | Ion mobility, structural compactness | Gas-phase molecular dimensions |
Collision cross section measurements derived from ion mobility spectrometry would provide information about the gas-phase molecular dimensions and structural compactness. Based on computational predictions, various protonated and deprotonated forms of the molecule would exhibit distinct collision cross section values, reflecting different charge states and conformational arrangements. These measurements would complement crystallographic data by providing structural information in the gas phase, where intermolecular packing forces are absent.
The integration of crystallographic and computational approaches would establish a comprehensive understanding of the three-dimensional structure of this compound. This structural information forms the foundation for understanding the molecule's chemical reactivity, potential biological interactions, and physicochemical properties that influence its behavior in various chemical and biological systems.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-propoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-6-15-9-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,12H,2,6,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAGNABDBKRSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(CC1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Bromophenylpropan-2-amine with Propyl Alcohol
- Reaction Type: Nucleophilic substitution (alkylation)
- Starting Material: 3-bromophenylpropan-2-amine
- Alkylating Agent: Propyl alcohol or propyl halide derivatives
- Base: Suitable base such as sodium hydride, potassium carbonate, or organic bases to deprotonate the amine and facilitate alkylation
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or alcohol solvents
- Temperature: Typically mild heating (room temperature to 60°C) to promote reaction without side reactions
- Work-up: Extraction, washing, and purification by chromatography or recrystallization
This method allows the introduction of the propoxy group at the 3-position of the propan-2-amine chain, yielding the target compound with high selectivity and purity.
Alternative Synthetic Routes and Related Reactions
While direct literature on the exact preparation of this compound is limited, analogous synthetic approaches for related compounds provide insight into viable methods:
Use of 3-Ethoxypropylamine Analogues: Similar alkylation reactions involving ethoxy or propoxy alkylamines have been documented, where the amine is reacted with halogenated aromatic compounds in the presence of bases in DMSO at moderate temperatures (e.g., 60°C). These conditions favor nucleophilic substitution and can be adapted for the bromophenyl derivative.
Copper-Catalyzed Amination: In related amine syntheses, copper(II) sulfate pentahydrate has been used as a catalyst in aqueous basic media to facilitate amination reactions at elevated temperatures (up to 160°C), followed by extraction and purification steps. Although this method is more common for simpler amines, it suggests possible catalytic routes for complex amines like the target compound.
Data Table: Summary of Synthetic Conditions
Research Findings and Notes
- The alkylation method is preferred due to its straightforward approach and ability to control regioselectivity and yield.
- Use of polar aprotic solvents enhances nucleophilicity of the amine and facilitates substitution.
- The presence of the bromine atom on the phenyl ring requires careful control of reaction conditions to avoid undesired side reactions such as electrophilic aromatic substitution or debromination.
- Purification techniques such as flash chromatography and recrystallization are essential to obtain the compound in a pure form suitable for further application.
- Analogous reactions with similar amines and alkoxy groups provide a reliable basis for optimizing the synthesis of this compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the phenyl ring undergoes substitution reactions with strong nucleophiles (e.g., amines, alkoxides). This reaction is facilitated by electron-withdrawing groups and polar aprotic solvents.
Mechanism :
-
Bromine acts as a leaving group, generating a resonance-stabilized aryl anion intermediate.
-
Nucleophilic attack occurs at the para position (major) or ortho position (minor) .
Oxidation of the Amine Group
The secondary amine is oxidized to a nitroso or nitro compound under controlled conditions.
Mechanism :
-
Single-electron transfer from the amine to the oxidizing agent generates a radical cation.
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Subsequent proton loss and oxygen insertion yield nitroso/nitro derivatives .
Alkylation/Dealkylation of the Propoxy Chain
The propoxy group undergoes alkylation or cleavage under acidic/basic conditions.
Mechanism :
-
Acid-mediated cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by Br⁻ .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring participates in Friedel-Crafts alkylation or nitration.
Structural Insights
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromophenyl)-3-propoxypropan-2-amine has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural properties allow it to interact with biological targets, making it suitable for the development of drugs aimed at treating various diseases.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties: The compound has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it may serve as an effective antibiotic adjuvant, enhancing the efficacy of existing antibiotics.
Biochemistry
The biochemical properties of this compound are significant for understanding its interactions within biological systems. It is known to influence various metabolic pathways and cellular processes.
Key Interactions:
- Enzyme Inhibition: The compound interacts with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD+ salvage pathway. This interaction suggests potential applications in metabolic disorders where NAD+ levels are dysregulated.
- Cell Signaling: It may modulate cell signaling pathways, affecting gene expression related to oxidative stress and inflammation, which are critical in numerous diseases.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in various industrial processes, particularly in the synthesis of specialty chemicals and advanced materials.
Applications:
- Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
- Material Science: It is being explored for use in developing new materials with specific properties, such as enhanced stability or unique chemical reactivity.
Binding Affinity
The compound's bromophenyl group enhances its binding affinity to specific enzymes and receptors, allowing it to modulate their activity effectively.
Subcellular Localization
The localization within cells is critical for its function. The compound can be directed to specific organelles or compartments through targeting signals, influencing its biological effects.
Transport Mechanisms
Transport proteins facilitate the movement of this compound across cellular membranes, affecting its bioavailability and distribution within tissues.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-propoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The propoxypropan-2-amine moiety contributes to the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- Molecular Formula : C₁₁H₁₇BrClN
- Molecular Weight : 278.62 g/mol
- Substituents : A primary amine with 2,2-dimethyl groups instead of the propoxy ether.
- The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations .
1-((3-Bromophenyl)thio)propan-2-amine
- Molecular Formula : C₉H₁₂BrNS
- Molecular Weight : 246.15 g/mol
- Substituents : Thioether (-S-) replaces the propoxy ether (-O-).
- Properties : The sulfur atom increases lipophilicity and may alter metabolic stability. Synthesized in 54% yield via aziridine ring-opening, this compound highlights the synthetic accessibility of sulfur analogs .
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine
- Molecular Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Substituents : Fluorine at position 5 of the phenyl ring and dimethyl groups on the propane backbone.
N-[(3-Bromophenyl)methyl]propan-2-amine
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : 228.13 g/mol
- Substituents : Benzylamine structure with an isopropyl group.
- Properties : The benzylamine moiety may facilitate interactions with neurotransmitter receptors, suggesting CNS-targeting applications .
Data Table: Structural and Functional Comparison
Functional Group Impact Analysis
- Thioether (-S-) : Increases lipophilicity and metabolic stability but may reduce solubility .
- Halogen Substitution : Bromine and fluorine improve halogen bonding and electron-withdrawing effects, critical for drug-receptor interactions .
- Steric Effects : Dimethyl groups (e.g., in C₁₁H₁₇BrClN) may hinder molecular rotation or binding, affecting pharmacological activity .
Biological Activity
1-(3-Bromophenyl)-3-propoxypropan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- CAS Number : 1248774-50-6
This compound exhibits various biological activities through several mechanisms:
- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially inhibiting their activity. For instance, it may bind to the active sites of enzymes involved in neurotransmitter metabolism, impacting signaling pathways in the nervous system.
- Receptor Agonism/Antagonism : Preliminary studies suggest that this compound may act as an agonist or antagonist at certain receptor sites, particularly those related to neurotransmitter systems such as serotonin and dopamine.
- Cell Signaling Modulation : The compound appears to influence cell signaling pathways, which can lead to alterations in gene expression and cellular responses.
Pharmacological Effects
This compound has been investigated for various pharmacological effects:
- Antidepressant Activity : Some studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels.
- Anti-inflammatory Properties : Research indicates that it may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro | Demonstrated inhibition of specific enzyme activities related to neurotransmitter synthesis. |
| In Vivo | Showed significant reduction in depressive behaviors in rodent models compared to control groups. |
Case Studies
-
Case Study: Antidepressant Effects
- A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating potential antidepressant activity. The mechanism was hypothesized to involve increased serotonin availability in the synaptic cleft.
-
Case Study: Anti-inflammatory Activity
- Another investigation assessed the compound's effect on inflammation-induced pain in a rat model. Results indicated a marked decrease in paw edema and pain response following treatment with the compound, suggesting its utility as an anti-inflammatory agent.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that high doses may lead to adverse effects such as neurotoxicity and organ damage. Further studies are needed to establish a safe dosage range for therapeutic use.
Q & A
Q. What are the common synthetic routes for 1-(3-Bromophenyl)-3-propoxypropan-2-amine, and how are intermediates validated?
A key route involves palladium-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile facilitate coupling of bromo-iodobenzene derivatives with propargylamine intermediates, followed by hydrolysis and purification via column chromatography . Structural validation relies on ¹H/¹³C NMR and HRMS :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), propoxy methylene protons (δ 3.4–3.6 ppm).
- HRMS : Exact mass calculated for C₁₂H₁₇BrNO (M⁺): 294.0423; observed: 294.0419 .
Q. How is the purity of intermediates monitored during synthesis?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For example, intermediates like N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine are analyzed using a C18 column (acetonitrile/water gradient, 70:30 to 95:5 over 20 min) to confirm >95% purity .
Q. What safety protocols are critical when handling brominated aryl amines?
- Use gloves , goggles , and fume hoods to avoid skin/eye contact and inhalation.
- Waste must be segregated and treated by certified hazardous waste services due to brominated byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like Pd-catalyzed couplings. ICReDD ’s workflow integrates computational screening (e.g., solvent effects, ligand selection) with experimental validation, reducing trial-and-error cycles by ~40% . Example parameters:
| Parameter | Optimal Value (Pd-catalyzed step) |
|---|---|
| Temperature | 80–100°C |
| Ligand | PPh₃ |
| Solvent | Acetonitrile |
| Reaction Time | 12–18 hours |
Q. How to resolve contradictions in NMR data for regioisomeric byproducts?
Contradictions arise from similar chemical shifts in aromatic regions. 2D NMR (e.g., COSY, HSQC) clarifies connectivity:
Q. What factorial design strategies improve yield in multi-step syntheses?
A Taguchi orthogonal array (4 factors, 3 levels) optimizes:
Q. How does the bromophenyl group influence reactivity in downstream functionalization?
The electron-withdrawing bromine directs electrophilic substitution to the para position. In amination reactions, this group stabilizes transition states via resonance, accelerating rates by ~30% compared to non-brominated analogs .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for related bromophenyl amines: How to validate?
- DSC (Differential Scanning Calorimetry) provides accurate melting points (e.g., 99–102°C for 3-bromophenylacetic acid vs. literature 117–119°C for 4-bromo isomer ).
- XRD confirms crystalline phase purity, ruling out polymorphic interference .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
